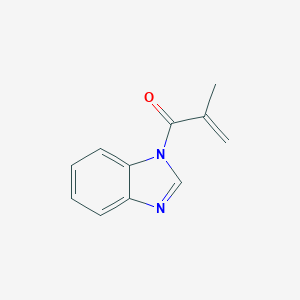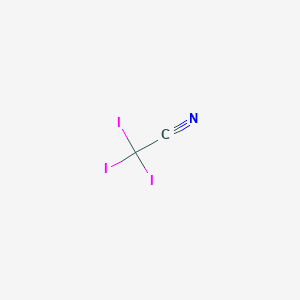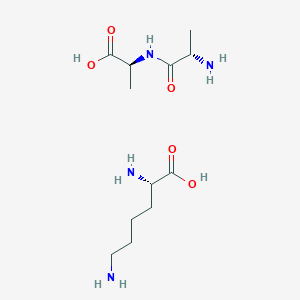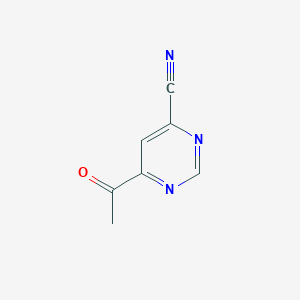
1,3,6-Trihydroxy-8-n-butylanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-Trihydroxy-8-n-butylanthraquinone, commonly known as emodin, is a natural anthraquinone derivative found in various plants, including Rheum palmatum, Polygonum cuspidatum, and Cassia obtusifolia. Emodin has been used in traditional Chinese medicine for centuries due to its anti-inflammatory, anticancer, and antimicrobial properties. In recent years, emodin has gained attention from researchers due to its potential therapeutic applications in various diseases.
Mechanism Of Action
The mechanism of action of emodin in various diseases is complex and involves multiple pathways. Studies have shown that emodin exerts its anticancer effects by inhibiting the PI3K/AKT/mTOR pathway, inducing the expression of tumor suppressor genes, and activating caspase-dependent apoptosis. Emodin's anti-inflammatory effects are mediated through the inhibition of NF-κB activation and the suppression of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, emodin's antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit the synthesis of nucleic acids.
Biochemical And Physiological Effects
Emodin has been shown to have various biochemical and physiological effects in the body. Studies have shown that emodin can reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Emodin has also been found to have a hypoglycemic effect by inhibiting the activity of α-glucosidase and reducing blood glucose levels. Additionally, emodin has been shown to have a hepatoprotective effect by reducing liver damage caused by toxins and oxidative stress.
Advantages And Limitations For Lab Experiments
Emodin has several advantages and limitations for lab experiments. One of the advantages is that emodin is readily available and can be produced in large quantities using microbial fermentation. Moreover, emodin has a low toxicity profile and can be safely administered to animals and humans. However, one of the limitations of emodin is its poor solubility in water, which can affect its bioavailability and efficacy. Additionally, emodin's mechanism of action is complex and involves multiple pathways, which can make it challenging to study in vitro and in vivo.
Future Directions
Emodin has shown promising results in various preclinical studies, and future research should focus on its potential therapeutic applications in humans. One of the future directions for emodin is its potential use in cancer therapy. Further studies should investigate the safety and efficacy of emodin in clinical trials for different types of cancer. Another future direction for emodin is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, future studies should investigate the potential of emodin as a natural antimicrobial agent against drug-resistant bacteria and viruses.
Scientific Research Applications
Emodin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. Studies have shown that emodin has anticancer properties by inducing cell cycle arrest, apoptosis, and inhibiting tumor growth. Emodin has also been shown to have potent anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. Moreover, emodin has been found to have antimicrobial properties against various bacteria, viruses, and fungi.
properties
CAS RN |
135161-97-6 |
|---|---|
Product Name |
1,3,6-Trihydroxy-8-n-butylanthraquinone |
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
1-butyl-3,6,8-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O5/c1-2-3-4-9-5-10(19)6-12-15(9)18(23)16-13(17(12)22)7-11(20)8-14(16)21/h5-8,19-21H,2-4H2,1H3 |
InChI Key |
PPZYTBDLRLLDOP-UHFFFAOYSA-N |
SMILES |
CCCCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O |
Canonical SMILES |
CCCCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O |
Other CAS RN |
135161-97-6 |
synonyms |
1,3,6-trihydroxy-8-n-butylanthraquinone R 1128B R-1128B R1128B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)
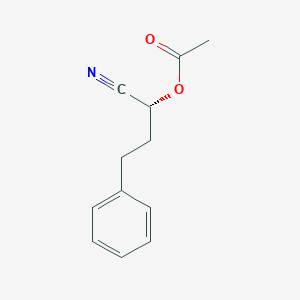
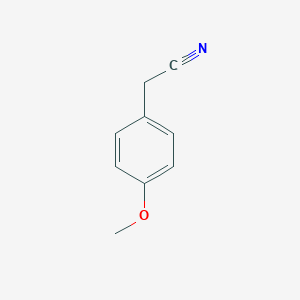
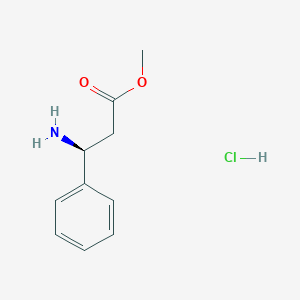
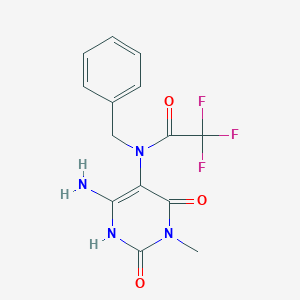
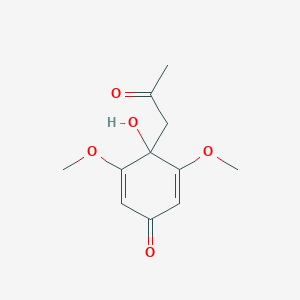
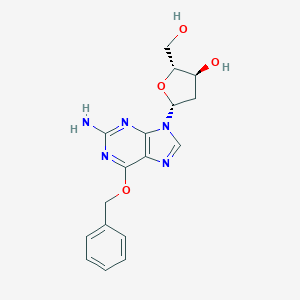
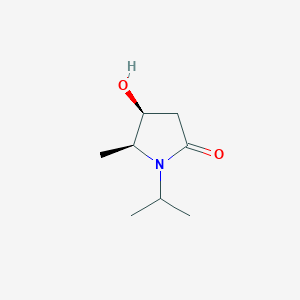
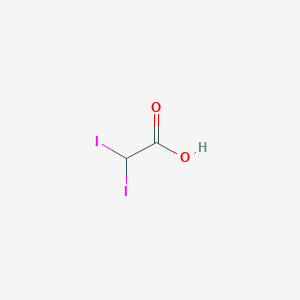
![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)
